N~1~,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride
Description
N¹,N¹,4-Trimethyl-1,2-benzenediamine dihydrochloride is a methylated derivative of 1,2-benzenediamine (ortho-phenylenediamine) with two methyl groups on the N¹ nitrogen and one methyl group at the 4-position of the benzene ring. It exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous systems.
Properties
IUPAC Name |
1-N,1-N,4-trimethylbenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7-4-5-9(11(2)3)8(10)6-7;;/h4-6H,10H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBHNXPSUBEERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride typically involves the methylation of 1,2-benzenediamine. The reaction is carried out in the presence of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of N1,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N1,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The methyl groups on the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of catalysts or specific reaction conditions to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Organic Synthesis
N~1~,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride is widely used as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex organic molecules. It is particularly useful in the production of dyes and pigments.
Analytical Chemistry
This compound serves as an important analytical reagent in various chemical assays. It is utilized in spectrophotometric methods to quantify the presence of specific compounds based on colorimetric changes during reactions.
| Application | Method | Example |
|---|---|---|
| Spectrophotometry | Colorimetric assays | Determination of metal ions in solution |
| Chromatography | Mobile phase additive | Enhancing separation efficiency |
Biochemical Studies
In biochemical research, this compound is employed to study enzyme kinetics and mechanisms. Its role as a substrate or inhibitor can provide insights into enzyme functionality and metabolic pathways.
Case Study 1: Dye Synthesis
A study demonstrated the use of this compound in synthesizing azo dyes. The compound acted as a coupling agent in the diazotization process, leading to the formation of vibrant colorants used in textiles.
Case Study 2: Environmental Monitoring
Research has shown that this compound can be utilized in environmental chemistry for monitoring pollutants. It was involved in developing a method for detecting trace amounts of heavy metals in water samples, showcasing its utility in environmental protection.
Mechanism of Action
The mechanism of action of N1,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-Methyl-1,2-Benzenediamine Dihydrochloride (CAS 25148-68-9)
- Structure : Contains a single methyl group on the N¹ nitrogen of 1,2-benzenediamine.
- Key Differences :
- Substitution : Lacks the 4-methyl group and the second N¹ methyl group present in the target compound.
- Reactivity : Fewer electron-donating methyl groups may reduce steric hindrance and alter reaction kinetics compared to the trimethyl derivative.
- Applications : Used in biochemical research and as a precursor for heterocyclic compound synthesis .
- Molecular Weight : 195.09 g/mol (vs. higher molecular weight for the trimethyl analog due to additional methyl groups) .
N¹,N²-Dimethylbenzene-1,2-diamine (CAS 25148-68-9)
- Key Differences :
- Symmetry : Symmetrical dimethylation may influence crystal packing and solubility compared to the asymmetrically substituted trimethyl compound.
- Electronic Effects : Enhanced electron-donating capacity could accelerate oxidative condensation reactions, similar to findings in for methyl-substituted diamines .
4-Chloro-3-Methyl-1,2-Benzenediamine Hydrochloride
- Structure : Features a chlorine atom at the 4-position and a methyl group at the 3-position.
- Applications: Likely used in specialized syntheses where halogenated intermediates are required .
N,N,N',N'-Tetramethyl-p-Phenylenediamine Dihydrochloride (Wurster’s Reagent, CAS 637-01-4)
- Structure : Para-substituted tetramethyl derivative with four methyl groups on the nitrogens.
- Key Differences :
Physicochemical and Reactivity Comparison
Biological Activity
N~1~,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride, commonly referred to as a trimethylated diamine, has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₄Cl₂N₂ and is characterized by a benzene ring substituted with two amine groups and three methyl groups. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological applications.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antibacterial Properties : Studies have shown that this compound possesses significant antibacterial activity against various strains of bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Antifungal Effects : In addition to antibacterial properties, it has demonstrated antifungal activity, suggesting potential use in treating fungal infections.
- Cellular Interactions : The compound's ability to interact with biological membranes indicates it may influence cellular processes such as signaling and permeability, which are critical in drug development.
The mechanisms through which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:
- Membrane Disruption : The trimethylation may enhance its ability to integrate into lipid bilayers, leading to membrane destabilization.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N,N-Dimethylaniline | Two methyl groups on nitrogen | Used as a dye precursor |
| 4-Methylbenzene-1,2-diamine | Similar amine structure without trimethylation | Less soluble than N~1~,N~1~,4-trimethyl... |
| 3,4-Diaminotoluene | Contains two amines but different positioning | Exhibits distinct biological activities |
| 2,6-Diaminopyridine | Pyridine ring instead of benzene | Shows different reactivity patterns |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, highlighting its potential as an antimicrobial agent .
- Antifungal Activity : Another research effort evaluated the antifungal properties against common pathogens like Candida albicans. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations .
- Cell Membrane Interaction Studies : Experiments using fluorescence microscopy revealed that the compound could alter membrane integrity in bacterial cells, leading to increased permeability and cell death .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the purity and structural integrity of N¹,N¹,4-trimethyl-1,2-benzenediamine dihydrochloride in synthetic batches?
- Methodological Answer :
- HPLC-UV/Vis : Use reversed-phase chromatography (C18 column) with a mobile phase of acetonitrile:water (70:30, v/v) and UV detection at 254 nm. Calibrate against a certified reference standard .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~209.12 g/mol for C₈H₁₄Cl₂N₂) .
- ¹H/¹³C NMR : Compare spectra to PubChem data (e.g., δ ~2.8 ppm for N-methyl protons; δ ~6.5–7.5 ppm for aromatic protons) .
- Elemental Analysis : Verify %C, %H, %N, and %Cl deviations <0.3% from theoretical values .
Q. How can researchers optimize the synthesis of N¹,N¹,4-trimethyl-1,2-benzenediamine dihydrochloride to minimize side products?
- Methodological Answer :
- Reaction Conditions : Use controlled methylation of 1,2-benzenediamine with methyl iodide in anhydrous THF under argon. Maintain pH 8–9 with K₂CO₃ to prevent over-alkylation .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Workup : Precipitate the dihydrochloride salt by adding concentrated HCl to the reaction mixture, followed by recrystallization in ethanol:water (1:1) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in spectral data (e.g., NMR splitting patterns) for N¹,N¹,4-trimethyl-1,2-benzenediamine dihydrochloride derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign coupling constants and differentiate between regioisomers (e.g., para vs. ortho methylation) .
- X-ray Crystallography : Resolve ambiguous proton environments by determining crystal structures of derivatives .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .
Q. How does N¹,N¹,4-trimethyl-1,2-benzenediamine dihydrochloride interact with biological systems in microbial inhibition assays?
- Methodological Answer :
- Agar Diffusion Assay : Prepare serial dilutions (0.1–10 mM) in Mueller-Hinton agar. Test against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Measure zones of inhibition after 24-hour incubation .
- Mechanistic Studies : Use fluorescence probes (e.g., propidium iodide) to assess membrane disruption. Compare with control compounds like benzalkonium chloride .
Handling and Safety Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
